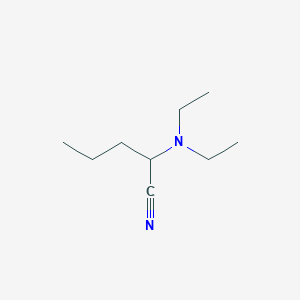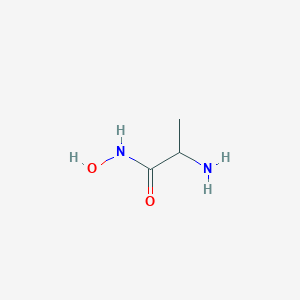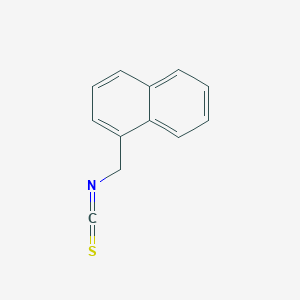
1-Naphthalenemethyl isothiocyanate
Übersicht
Beschreibung
1-Naphthalenemethyl isothiocyanate is a compound that can be inferred to have a naphthalene core structure with a methyl isothiocyanate group attached. While the provided papers do not directly discuss 1-naphthalenemethyl isothiocyanate, they do provide insights into the chemistry of naphthalene derivatives and their potential applications. For instance, the synthesis of various naphthalene derivatives with different substituents has been explored for their optical properties and potential use in liquid crystal technology .
Synthesis Analysis
The synthesis of naphthalene derivatives is a multi-step process that can involve various chemical reactions. For example, the synthesis of a carbon-14 labeled antihypertensive drug starting with 1-naphthol-1-14C was achieved in five steps with an overall yield of 33.6% . Similarly, the synthesis of 1-(arylthio)naphthalen-2-ols was performed using iodine under microwave irradiation, showcasing the use of modern synthetic techniques to improve reaction efficiency .
Molecular Structure Analysis
The molecular structure of naphthalene derivatives is characterized by the presence of a naphthalene core, which can influence the physical and chemical properties of the compound. For instance, the incorporation of different substituents such as butylsulfanyl and cyano or isothiocyanato groups can significantly alter the transition temperatures and optical properties of the compounds .
Chemical Reactions Analysis
Naphthalene derivatives can undergo various chemical reactions, including 1,3-dipolar cycloadditions, as demonstrated by the reaction of 1,4,5,8-naphthalene bisimides with azomethine ylides to form a new heterocyclic skeleton . Additionally, naphthalene-1,8-diylbis(diphenylmethylium) was used as an oxidant for the oxidative self-coupling of N,N-dialkylanilines to synthesize benzidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. The transition temperatures, refractive indices, and optical anisotropies of these compounds are determined by the nature of the substituents attached to the naphthalene core . The antimicrobial activity of 1-(arylthio)naphthalen-2-ols also highlights the biological relevance of naphthalene derivatives .
Wissenschaftliche Forschungsanwendungen
Protein Analysis : It's effective for stepwise degradation of proteins, with hydantoins formed from 1-naphthylisothiocyanate showing good chromatographic properties and diagnostic value due to the pH-dependent fluorescence of individual amino acids (Deyl, 1970).
Synthesis and Antibacterial Activity : Synthesis of naphthalene-monothioureas from reactions with naphthyl isothiocyanate has been achieved using both conventional reflux and microwave-assisted methods. These compounds, especially 1-(Naphthalene-1-Yl)-3-(O, M, P-Tolyl)Thioureas, show potential antibacterial activity against Staphylococcus aureus (Sapari et al., 2021).
Protecting Group in Chemistry : 2-Naphthalenemethyl (NAP) has been used as a versatile amino protecting group, with effective and chemo-selective cleavage observed under mild conditions (Godin et al., 2003).
Cancer Chemotherapy : Alpha-naphthyl isothiocyanate (1-NITC) has shown potential as a chemosensitizing agent for cancer chemotherapy, with studies on its pharmacokinetics in rats revealing nonlinear disposition and capacity-limited metabolism (Hu & Morris, 2005).
Anticarcinogenic Activities : Organic isothiocyanates like alpha-naphthyl isothiocyanate have exhibited anticarcinogenic effects by suppressing carcinogen activation and inducing Phase 2 enzymes, making them candidates for cancer chemoprotection (Zhang & Talalay, 1994).
Multi-Component Reactions : In kinetic studies, 1-naphthylamine reacted with benzoyl isothiocyanate and other components, forming derivatives with potential significance in chemical synthesis (Darijani et al., 2020).
Biomarker Development : A monoclonal antibody for 1-naphthol, a metabolite of 1-naphthyl isothiocyanate, has been developed for use in enzyme-linked immunosorbent assay (ELISA) methods, aiding in exposure monitoring to related pollutants (Chen et al., 2020).
Fluorescent Probes and Sensors : Isothiocyanates have been used to synthesize fluorescent probes for detecting metal ions like Hg2+ and Al3+, with applications in intracellular imaging (Pal et al., 2014).
Environmental Sorbent : Biochars derived from biomass like orange peels have been evaluated for sorbing naphthalene and 1-naphthol, showing potential for environmental remediation (Chen & Chen, 2009).
Naphthalene Diimides Applications : Research has explored the application of naphthalene diimides in supramolecular chemistry, sensors, and catalysis, with relevance to compounds like isothiocyanates (Bhosale et al., 2008).
Enzyme Engineering for Enhanced Synthesis : Directed evolution of enzymes like toluene ortho-monooxygenase has been employed to increase the synthesis of 1-naphthol, an important chemical intermediate, and to improve degradation of pollutants like chlorinated ethenes (Canada et al., 2002).
Anticancer Agent Development : Studies on synthetic isothiocyanates and their fullerene derivatives have explored their cytotoxic effects on cancer cells, offering insights into potential new anticancer therapies (de Gianni et al., 2015).
Wirkmechanismus
Target of Action
Isothiocyanates, a class of compounds to which 1-naphthalenemethyl isothiocyanate belongs, are known to interact with a variety of intracellular targets, including cytochrome p450 (cyp) enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Mode of Action
Isothiocyanates are known to exhibit high chemical reactivity, especially with sulfur-centered nucleophiles, such as protein cysteine residues . This interaction can lead to changes in the function of these proteins, affecting various cellular processes.
Biochemical Pathways
Isothiocyanates can modulate a large number of cancer-related targets or pathways, including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-κB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .
Pharmacokinetics
It is known that isothiocyanates are metabolized by the mercapturic acid pathway, which includes conjugation of isothiocyanates with glutathione (gsh), followed by enzymatic degradation and n-acetylation .
Result of Action
Isothiocyanates are known for their chemoprotective effects, which include induction of cytoprotective proteins, inhibition of proinflammatory responses, induction of cell cycle arrest and apoptosis, effects on heat shock proteins, and inhibition of angiogenesis and metastasis .
Action Environment
The activity of isothiocyanates can be influenced by physiological conditions such as ph and the presence of certain cofactors .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(isothiocyanatomethyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NS/c14-9-13-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMDUNWYBZCIKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70169017 | |
| Record name | 1-Naphthalenemethyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthalenemethyl isothiocyanate | |
CAS RN |
17112-82-2 | |
| Record name | 1-Naphthalenemethyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017112822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17112-82-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137463 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthalenemethyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17112-82-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



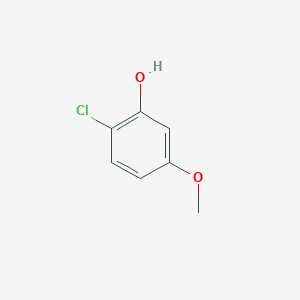


![(8S,9S,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B96192.png)
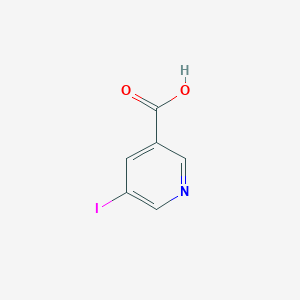
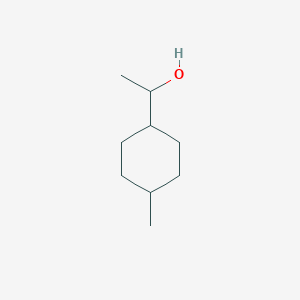

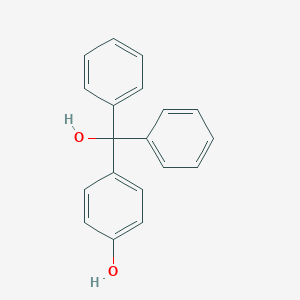
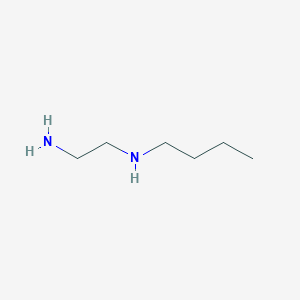
![5-Chloro-benzo[b]thiophene-3-carboxylic acid](/img/structure/B96205.png)
